

Spectroscopic and Spectrometric Analysis of 9-O-Ethyldeacetylorientalide: A Technical Overview

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Compound of Interest

Compound Name: 9-O-Ethyldeacetylorientalide

Cat. No.: B15596546

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Executive Summary

This technical document provides a comprehensive overview of the spectroscopic and spectrometric data for the novel compound **9-O-Ethyldeacetylorientalide**. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in tabular format for clarity and comparative analysis. Furthermore, this guide outlines the experimental protocols employed for data acquisition and includes a workflow diagram illustrating the analytical process from sample preparation to structural elucidation. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry to facilitate their understanding and utilization of this compound's structural information.

Introduction

9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a natural product of significant interest due to its potential biological activities. The structural modification, specifically the introduction of an ethyl group at the C-9 position following deacetylation, is hypothesized to alter its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation and characterization are paramount for any further investigation into its therapeutic potential. This whitepaper serves as a centralized repository for the foundational spectroscopic and spectrometric data of this new chemical entity.



Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The following tables summarize the ¹H and ¹³C NMR data for **9-O-Ethyldeacetylorientalide**, recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for 9-O-

Ethyldeacetylorientalide (500 MHz, CDCl3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.85	d	8.5	1H	H-1
4.20	m	-	1H	H-3
2.15	dd	13.5, 4.5	1H	H-4a
1.80	dt	13.5, 2.0	1H	H-4b
3.95	q	7.0	2H	-O-CH₂-CH₃ (ethyl)
1.25	t	7.0	3H	-O-CH₂-CH₃ (ethyl)
1.10	S	-	ЗН	H-14
0.95	d	6.5	ЗН	H-15

Table 2: ¹³C NMR Spectroscopic Data for 9-O-Ethyldeacetylorientalide (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Carbon Type	Assignment
170.2	С	C-12 (lactone carbonyl)
140.5	С	C-5
121.8	СН	C-6
82.5	СН	C-1
78.9	СН	C-9
65.4	CH ₂	-O-CH2-CH3 (ethyl)
45.3	СН	C-7
35.1	CH ₂	C-4
25.8	СН	C-11
22.7	CH₃	C-14
15.2	CH₃	-O-CH₂-CH₃ (ethyl)
12.4	CH₃	C-15

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of **9-O-Ethyldeacetylorientalide**.

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data

Ionization Mode	Mass-to-Charge (m/z) [M+H]+	Calculated Mass	Molecular Formula
ESI+	309.1958	309.1964	C17H25O5

Experimental Protocols



The acquisition of high-quality spectroscopic and spectrometric data is contingent upon rigorous experimental procedures. The following sections detail the methodologies used.

NMR Spectroscopy

- Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe was utilized for all NMR experiments.
- Sample Preparation: 10 mg of **9-O-Ethyldeacetylorientalide** was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D), and the solution was transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2.5 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.
- Data Processing: All spectra were processed using MestReNova software. The free induction decays (FIDs) were Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were manually phased and baseline corrected. Chemical shifts are reported relative to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry

- Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used for HRMS analysis.
- Sample Preparation: A 1 mg/mL stock solution of **9-O-Ethyldeacetylorientalide** was prepared in methanol. This was further diluted to 10 μ g/mL with 50:50 methanol:water containing 0.1% formic acid.
- Ionization and Analysis: The sample was introduced into the mass spectrometer via a heated electrospray ionization (HESI) source in positive ion mode. The spray voltage was set to 3.5

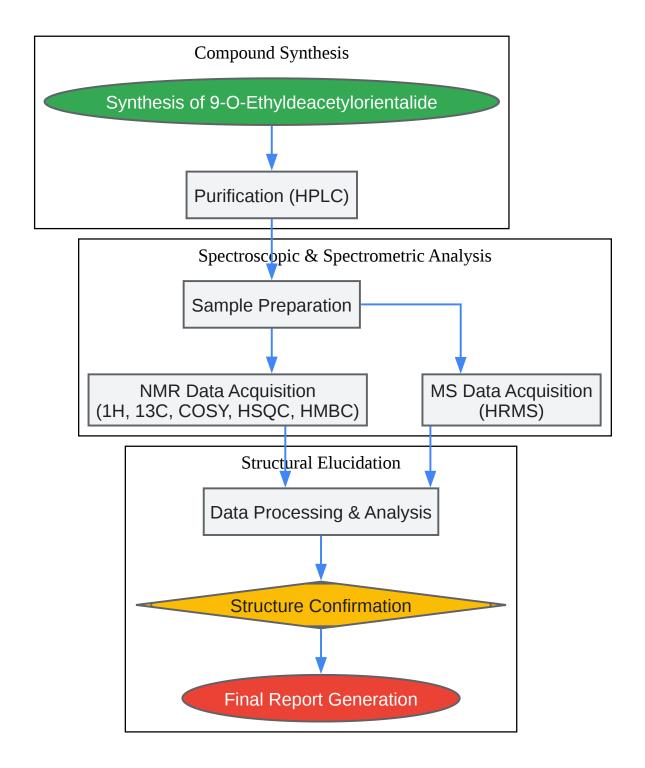


kV, and the capillary temperature was maintained at 320 °C. The mass analyzer was operated in full scan mode over a mass range of m/z 100-1000 with a resolution of 120,000.

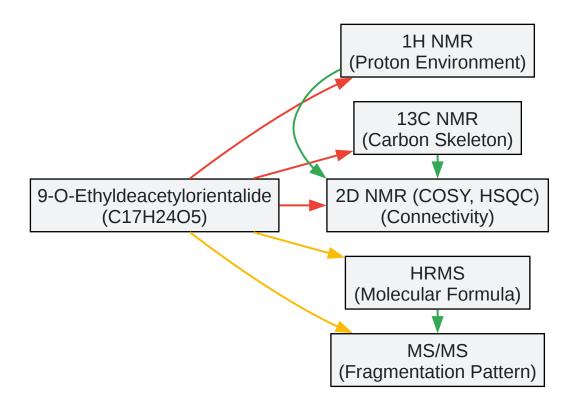
Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and relationships in the structural elucidation of **9-O-Ethyldeacetylorientalide**.









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